
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with significant interest in various scientific fields. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism. The compound’s unique structure, which includes an allyl group attached to a sulfur atom, makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of L-homocysteine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of homocysteine attacks the allyl bromide, forming the desired product. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl group, forming simpler derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-allylated homocysteine derivatives.
Substitution: Various substituted homocysteine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The allyl group attached to the sulfur atom can undergo various chemical transformations, influencing the activity of enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase. These enzymes play crucial roles in the metabolism of sulfur-containing amino acids, and their modulation can have significant biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Homocysteine: The parent compound without the allyl group.
S-Methyl-L-homocysteine: A similar compound with a methyl group instead of an allyl group.
S-Ethyl-L-homocysteine: A compound with an ethyl group attached to the sulfur atom.
Uniqueness
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the effects of sulfur-containing compounds in biological systems and for developing new therapeutic agents.
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
Clave InChI |
YGXBDJTXFZTWEW-RGMNGODLSA-N |
SMILES isomérico |
C=CCSCC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C=CCSCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


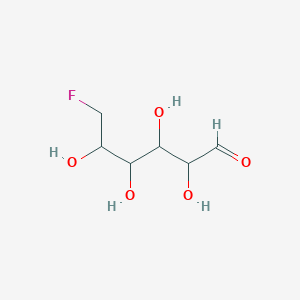
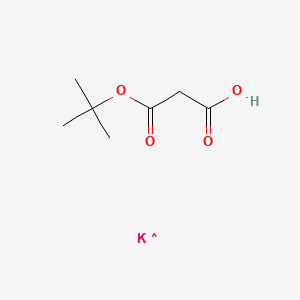
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
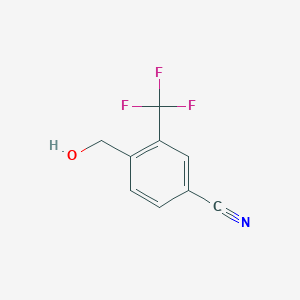
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
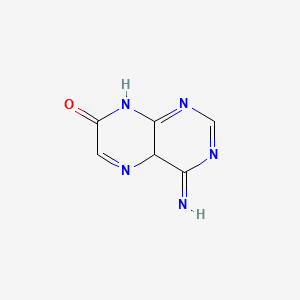
![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
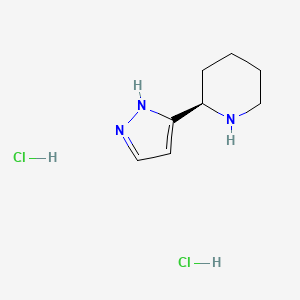
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
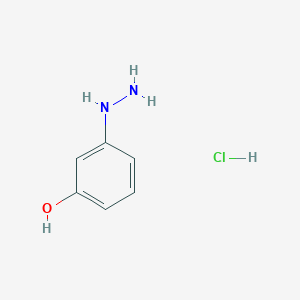
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
